Cas no 55805-21-5 (4-(difluoromethyl)benzoic acid)

4-(difluoromethyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(difluoromethyl)benzoic acid
- 4-Carboxybenzalfluorid
- 4-difluoromethyl-benzoic acid
- p-difluoromethylbenzoic acid
- MFCD07784270
- SCHEMBL315097
- 4-(difluoromethyl)benzoicacid
- Z995167754
- SY064731
- 4-Carboxybenzal fluoride, alpha,alpha-Difluoro-p-toluic acid
- VKF
- CS-0157587
- AKOS005762916
- BS-13711
- DB-094545
- A830819
- Benzoic acid, 4-(difluoromethyl)-
- EN300-65002
- TQU0106
- 55805-21-5
- DTXSID90609561
- DTXCID20560318
-
- MDL: MFCD07784270
- インチ: InChI=1S/C8H6F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12)
- InChIKey: AVYXJQFZBUXNHB-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)C(=O)O)C(F)F
計算された属性
- せいみつぶんしりょう: 172.03400
- どういたいしつりょう: 172.03358575g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- ゆうかいてん: 203-205°C
- PSA: 37.30000
- LogP: 2.32240
- かんど: Air Sensitive
4-(difluoromethyl)benzoic acid セキュリティ情報
4-(difluoromethyl)benzoic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-(difluoromethyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD308362-1g |
4-(Difluoromethyl)benzoic acid |
55805-21-5 | 95% | 1g |
¥261.0 | 2024-04-18 | |
Ambeed | A413340-1g |
4-(Difluoromethyl)benzoic acid |
55805-21-5 | 95% | 1g |
$113.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YG465-1g |
4-(difluoromethyl)benzoic acid |
55805-21-5 | 95% | 1g |
630.0CNY | 2021-07-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD308362-250mg |
4-(Difluoromethyl)benzoic acid |
55805-21-5 | 95% | 250mg |
¥73.0 | 2024-04-18 | |
Apollo Scientific | PC1019-250mg |
4-(Difluoromethyl)benzoic acid |
55805-21-5 | 95% | 250mg |
£100.00 | 2025-02-19 | |
Chemenu | CM296261-500mg |
4-(Difluoromethyl)benzoic acid |
55805-21-5 | 95% | 500mg |
$187 | 2022-08-31 | |
Aaron | AR00DDXB-1g |
4-(Difluoromethyl)benzoic acid |
55805-21-5 | 97% | 1g |
$34.00 | 2025-01-24 | |
A2B Chem LLC | AG23475-25g |
4-(Difluoromethyl)benzoic acid |
55805-21-5 | 98% | 25g |
$1495.00 | 2024-04-19 | |
Crysdot LLC | CD12061197-5g |
4-(Difluoromethyl)benzoic acid |
55805-21-5 | 95+% | 5g |
$330 | 2024-07-24 | |
Enamine | EN300-65002-2.5g |
4-(difluoromethyl)benzoic acid |
55805-21-5 | 95% | 2.5g |
$209.0 | 2023-04-20 |
4-(difluoromethyl)benzoic acid 関連文献
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Matthew S. Baker,Scott T. Phillips Org. Biomol. Chem. 2012 10 3595
4-(difluoromethyl)benzoic acidに関する追加情報
Chemical Profile of 4-(difluoromethyl)benzoic acid (CAS No. 55805-21-5)
4-(difluoromethyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 55805-21-5, is a significant compound in the realm of pharmaceutical and chemical research. This benzoic acid derivative features a difluoromethyl substituent at the para position of the benzene ring, which imparts unique electronic and steric properties to the molecule. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design and development.
The difluoromethyl group is a well-documented pharmacophore in medicinal chemistry, contributing to the bioactivity of numerous therapeutic agents. Its incorporation into benzoic acid derivatives has been explored for its potential in modulating enzyme inhibition and receptor binding affinity. Recent studies have highlighted the role of 4-(difluoromethyl)benzoic acid in the synthesis of novel antimicrobial and anti-inflammatory agents, leveraging its structural versatility.
In the context of modern drug discovery, 4-(difluoromethyl)benzoic acid serves as a key intermediate in the preparation of fluorinated heterocycles, which are increasingly recognized for their enhanced pharmacokinetic profiles. The compound’s ability to participate in palladium-catalyzed cross-coupling reactions further expands its utility in constructing complex molecular architectures. Researchers have utilized this precursor to develop inhibitors targeting bacterial enzymes, demonstrating its importance in combating resistant pathogens.
One notable application of 4-(difluoromethyl)benzoic acid is in the synthesis of protease inhibitors, where the difluoromethyl group plays a critical role in optimizing binding interactions with biological targets. The compound’s structural motif has been integrated into molecules designed for treating neurological disorders, showcasing its adaptability across diverse therapeutic areas. The growing interest in fluorinated compounds underscores the need for efficient synthetic routes to 4-(difluoromethyl)benzoic acid, driving innovation in catalytic methods and green chemistry approaches.
Advances in computational chemistry have also facilitated the exploration of 4-(difluoromethyl)benzoic acid as a building block for virtual screening campaigns. Molecular docking studies suggest its potential as an antagonist for certain G protein-coupled receptors, opening avenues for treating metabolic diseases and neurodegenerative conditions. The compound’s electronic properties, influenced by the electron-withdrawing nature of the carboxylic acid and fluorine substituents, make it an attractive candidate for designing photoactive materials and optoelectronic devices.
The industrial production of 4-(difluoromethyl)benzoic acid has seen significant improvements, with continuous-flow reactors enhancing yield and purity while reducing environmental impact. These innovations align with global efforts to sustainable chemical manufacturing, ensuring that high-quality intermediates like this one are accessible for research and commercial applications. Collaborative efforts between academia and industry have further accelerated the development of novel derivatives, reinforcing the compound’s role as a cornerstone in synthetic organic chemistry.
Looking ahead, the integration of 4-(difluoromethyl)benzoic acid into next-generation therapeutics will likely benefit from interdisciplinary approaches combining organic synthesis with bioinformatics. The compound’s versatility as a scaffold for functionalization offers endless possibilities for creating next-generation therapeutics with improved efficacy and reduced side effects. As research progresses, we can anticipate more breakthroughs emanating from this versatile molecule, solidifying its position as a pivotal player in pharmaceutical innovation.
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